molecular formula C9H13BrMgSi B6289308 4-(Trimethylsilyl)phenylmagnesium bromide CAS No. 17878-43-2

4-(Trimethylsilyl)phenylmagnesium bromide

Cat. No.: B6289308
CAS No.: 17878-43-2
M. Wt: 253.49 g/mol
InChI Key: VEFBWPABSDBUIC-UHFFFAOYSA-M
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Description

4-(Trimethylsilyl)phenylmagnesium bromide is an aryl Grignard reagent that serves as a versatile building block in synthetic organic chemistry and materials science research. This compound features a trimethylsilyl group in the para position of the phenyl ring, which influences the electronic properties and steric bulk of the molecule. Researchers primarily utilize this reagent as a nucleophile in carbon-carbon bond-forming reactions, such as additions to carbonyl groups (e.g., ketones and aldehydes) and transition metal-catalyzed cross-coupling reactions. The incorporated trimethylsilyl group can function as a protected handle for further functionalization or contribute to the desired properties in advanced molecular architectures, making this reagent valuable in the development of pharmaceuticals, liquid crystals, and organic electronic materials. The reagent is typically provided as a solution in tetrahydrofuran (THF). As with all organomagnesium compounds, it is moisture- and air-sensitive and requires handling under an inert atmosphere, such as nitrogen or argon, using standard Schlenk techniques. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

magnesium;trimethyl(phenyl)silane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Si.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFBWPABSDBUIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrMgSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Trimethylsilyl Phenylmagnesium Bromide

Direct Grignard Reagent Formation from 4-Bromophenyltrimethylsilane

The most common method for preparing 4-(trimethylsilyl)phenylmagnesium bromide is the direct oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromophenyltrimethylsilane. youtube.com This reaction follows the general mechanism of Grignard reagent formation, which is understood to involve radical intermediates and reactions occurring on the surface of the magnesium. alfredstate.eduresearchgate.net

The successful formation of a Grignard reagent is critically dependent on the reaction conditions. The insertion of magnesium into the aryl-halide bond is an oxidative addition, converting magnesium from its metallic state (Mg(0)) to Mg(II). youtube.com Key optimization parameters include:

Magnesium Activation : The surface of commercially available magnesium is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting. mnstate.edu Activation is therefore crucial. Common laboratory methods include the addition of a small crystal of iodine, which chemically cleans the surface, or a few drops of 1,2-dibromoethane. nih.gov Physical methods, such as crushing the magnesium turnings in the flask, can also be employed to expose a fresh, reactive surface. mnstate.edu

Temperature Control : The reaction is exothermic and, once initiated, can become vigorous. Maintaining a gentle reflux is often optimal for ensuring a steady reaction rate without promoting side reactions. nih.gov For less reactive aryl halides, elevated temperatures may be necessary. gelest.com

Concentration : The concentration of the halide in the solvent can influence the rate of formation and the solubility of the resulting Grignard reagent. The reaction is typically run by slowly adding the halide solution to the magnesium suspension to maintain control.

The choice of solvent is paramount in Grignard synthesis, as it must solvate the forming organomagnesium species, which is crucial for its stability and reactivity.

Solvents : Anhydrous ethereal solvents are standard because they are aprotic and their lone pair electrons can coordinate to the magnesium atom. youtube.com

Tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether due to its higher boiling point (allowing for higher reaction temperatures) and superior ability to solvate the Grignard reagent. gelest.com The enhanced solubility of magnesium halides in THF can also influence the reaction equilibrium. gelest.com

2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a viable alternative, sometimes offering superior performance and being derivable from renewable resources. researchgate.net

Additives : Beyond initiators, other additives can be used to improve the synthesis.

Lithium Chloride (LiCl) has been shown to be a highly effective additive. It can break down the dimeric aggregates of Grignard reagents and form highly reactive monomeric RMgCl·LiCl species. nih.gov This leads to increased solubility and reactivity, facilitating reactions that are otherwise sluggish. nih.gov

The physical properties of common solvents play a significant role in the reaction's success.

Table 1: Physical Properties of Common Grignard Solvents

Solvent Boiling Point (°C) Dielectric Constant Donor Number
Diethyl Ether 34.6 4.3 19.2
Tetrahydrofuran (THF) 66 7.5 20.0

Data compiled from various sources on solvent properties. researchgate.net

Alternative Preparation Routes for Analogous Silylated Arylmagnesium Species

While direct formation is common, alternative strategies exist, particularly for preparing functionalized or challenging Grignard reagents.

Transmetalation, especially the halogen-metal exchange, provides a powerful alternative for generating Grignard reagents under milder conditions than direct insertion. This is particularly useful for substrates with sensitive functional groups.

Halogen/Magnesium Exchange : This method involves reacting an organohalide with a pre-formed, highly reactive organomagnesium reagent. The use of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often called a "turbo-Grignard reagent," can facilitate the bromine/magnesium exchange on functionalized aryl bromides at low temperatures, a process that might not be feasible with magnesium metal alone. nih.gov This approach offers excellent functional group tolerance.

For particularly unreactive halides, an entrainment method can be employed. This technique uses a small amount of a highly reactive halide, such as ethyl bromide, in the reaction mixture. The reaction of the more reactive halide generates a continuous cleaning and activation of the magnesium surface and produces soluble magnesium halides, which can help to catalyze the reaction of the less reactive halide. unp.edu.ar The entraining agent essentially kick-starts and sustains the reaction.

Advances in Scalable Synthesis for Research Applications

The demand for Grignard reagents in both research and industrial applications has driven the development of more scalable and safer synthesis methods.

Batch vs. Continuous Flow : Traditionally, Grignard reagents are prepared in large batch reactors. This method poses safety risks due to the large amount of reactive material and the highly exothermic nature of the reaction. researchgate.net

Continuous Flow Synthesis : Modern advances have led to the development of continuous flow systems for Grignard reagent production. researchgate.netresearchgate.net In this setup, the halide solution is pumped through a heated column packed with magnesium metal. This offers several advantages:

Enhanced Safety : The reaction volume at any given moment is small, minimizing the risk of thermal runaway.

Improved Control : Temperature and residence time can be precisely controlled, leading to higher selectivity and yields.

Scalability : Production can be easily scaled by running the system for longer periods or by using multiple reactor modules in parallel. researchgate.net

Studies have demonstrated that continuous production can significantly improve the selectivity of Grignard reagent formation by reducing side reactions like Wurtz coupling. researchgate.netresearchgate.net This technology represents a significant step forward for the safe and efficient large-scale synthesis of reagents like this compound for extensive research applications.

Table 2: List of Compounds

Compound Name
This compound
4-Bromophenyltrimethylsilane
Magnesium
Magnesium oxide
Iodine
1,2-Dibromoethane
Tetrahydrofuran (THF)
Diethyl ether
2-Methyltetrahydrofuran (2-MeTHF)
Lithium Chloride
Isopropylmagnesium chloride
Ethyl bromide
Phenylmagnesium bromide

Reactivity Profiles and Mechanistic Investigations of 4 Trimethylsilyl Phenylmagnesium Bromide

Fundamental Nucleophilic Addition Reactivity

4-(Trimethylsilyl)phenylmagnesium bromide, an organomagnesium halide, functions as a potent nucleophile, with the carbon atom bonded to magnesium acting as the nucleophilic center. This characteristic dictates its fundamental reactivity, primarily manifesting as nucleophilic additions to a wide array of electrophilic functional groups. The presence of the bulky trimethylsilyl (B98337) group on the phenyl ring can introduce steric considerations that may influence reaction rates and selectivities compared to simpler aryl Grignard reagents like phenylmagnesium bromide.

The reaction of this compound with carbonyl compounds is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon bonds and the synthesis of various alcohols. pressbooks.publibretexts.org The general mechanism involves the nucleophilic attack of the aryl group on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org

The type of carbonyl substrate determines the class of alcohol produced:

Aldehydes: Reaction with aldehydes furnishes secondary alcohols. libretexts.orgmasterorganicchemistry.com

Ketones: Reaction with ketones yields tertiary alcohols. libretexts.orgmasterorganicchemistry.comyoutube.com

Esters and Acid Halides: These substrates typically react with two equivalents of the Grignard reagent. The first equivalent adds via nucleophilic acyl substitution to form an intermediate ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. masterorganicchemistry.comyoutube.comudel.edu

Amides: Amides are generally less reactive than esters and ketones. While reactions can occur, they often require more forcing conditions. The outcome can vary, potentially leading to ketones or amines depending on the amide's substitution and the reaction conditions.

Table 1: Illustrative Reactions with Carbonyl Compounds

Carbonyl SubstrateIntermediate ProductFinal Product (after acidic workup)
Benzaldehyde(4-(Trimethylsilyl)phenyl)(phenyl)methoxymagnesium bromide(4-(Trimethylsilyl)phenyl)(phenyl)methanol
Acetophenone1-(4-(Trimethylsilyl)phenyl)-1-phenylethoxymagnesium bromide1-(4-(Trimethylsilyl)phenyl)-1-phenylethanol
Methyl BenzoateBenzophenone (after first addition and elimination)(4-(Trimethylsilyl)phenyl)diphenylmethanol

The regioselectivity of Grignard additions to carbonyls is generally straightforward, with the nucleophilic carbon attacking the electrophilic carbonyl carbon. However, in certain substrates, such as those containing multiple electrophilic sites, the regioselectivity can be more complex. For instance, in reactions with some heteroaromatic ketones, anomalous O-alkylation has been observed, competing with the expected C-alkylation, although this is a rare phenomenon. researchgate.netnih.gov

Stereoselectivity becomes a key consideration when the carbonyl compound is chiral or when a new stereocenter is formed upon addition. The addition of Grignard reagents to chiral aldehydes and ketones, particularly those with an existing stereocenter at the α- or β-position, is often analyzed using models like Cram's rule, the Felkin-Anh model, or chelation-control models to predict the major diastereomer formed. nih.gov For non-chelating systems, the Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent. Chelation control can dominate when a coordinating group (like an ether or protected alcohol) is present at the α-position, where the magnesium atom coordinates to both the carbonyl oxygen and the heteroatom, directing the nucleophile from a specific face. nih.gov The development of chiral ligands can also induce high levels of enantioselectivity in the addition of Grignard reagents to prochiral ketones, providing access to chiral tertiary alcohols. nih.govmmu.ac.ukresearchgate.net

When this compound reacts with carboxylic acid derivatives like esters, acid halides, or anhydrides, the operative mechanism is a nucleophilic acyl substitution. libretexts.org This two-step process begins with the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Unlike the intermediates from aldehydes and ketones, this intermediate possesses a potential leaving group (e.g., an alkoxide from an ester). libretexts.org The intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. udel.edumasterorganicchemistry.com

This sequence results in the formation of a ketone. Since ketones are themselves highly reactive towards Grignard reagents, a second equivalent of the this compound immediately adds to the newly formed ketone, following the standard nucleophilic addition pathway to yield a tertiary alcohol after acidic workup. youtube.commasterorganicchemistry.comyoutube.com This "double addition" is a characteristic feature of the reaction between strongly nucleophilic organometallics like Grignard reagents and reactive carboxylic acid derivatives. masterorganicchemistry.com

This compound also undergoes nucleophilic addition to carbon-nitrogen multiple bonds found in imines and nitriles.

Imines: The addition to the C=N double bond of an imine results in the formation of a new carbon-carbon bond and, after aqueous workup, yields a secondary amine. The reaction is mechanistically similar to the addition to carbonyls. Chiral N-sulfinyl imines are often used to achieve high diastereoselectivity in the synthesis of chiral amines. nih.gov

Nitriles: The reaction with nitriles provides a valuable route to ketones. masterorganicchemistry.comdoubtnut.com The Grignard reagent adds to the electrophilic carbon of the nitrile group (C≡N) to form a stable intermediate magnesium salt of a ketimine. masterorganicchemistry.comnih.gov This intermediate is then hydrolyzed with aqueous acid in a separate step to produce the corresponding ketone. masterorganicchemistry.comresearchgate.net A second addition of the Grignard reagent to the intermediate imine salt does not typically occur under standard conditions, allowing for the isolation of the ketone. masterorganicchemistry.com

Table 2: Reactions with Imines and Nitriles

SubstrateIntermediateFinal Product (after hydrolysis)
N-Benzylidenemethylamine (Imine)Magnesium salt of 1-phenyl-1-(4-(trimethylsilyl)phenyl)-N-methylmethanamine1-Phenyl-1-(4-(trimethylsilyl)phenyl)-N-methylmethanamine
Benzonitrile (Nitrile)Magnesium salt of phenyl(4-(trimethylsilyl)phenyl)methaniminePhenyl(4-(trimethylsilyl)phenyl)methanone

Grignard reagents, including this compound, are effective nucleophiles for the ring-opening of strained cyclic ethers, most notably epoxides. masterorganicchemistry.com This reaction is a valuable method for carbon-carbon bond formation that results in the synthesis of β-substituted alcohols.

The reaction proceeds via an SN2-type mechanism. The nucleophilic aryl group attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of the carbon-oxygen bond. masterorganicchemistry.com

Regioselectivity: In asymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.com

Stereoselectivity: The SN2 nature of the attack dictates that the reaction proceeds with an inversion of stereochemistry at the site of nucleophilic attack.

Following the ring-opening, an alkoxide intermediate is formed, which is protonated during a subsequent aqueous workup to yield the final alcohol product. Larger cyclic ethers, such as tetrahydrofuran (B95107) (THF), are generally unreactive towards Grignard reagents and are commonly used as solvents for these reactions. The high ring strain of epoxides is crucial for their reactivity. researchgate.netrsc.orgcolab.ws

α,β-Unsaturated carbonyl compounds possess two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). Grignard reagents can attack at either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon).

Generally, Grignard reagents like this compound tend to favor 1,2-addition to α,β-unsaturated ketones and aldehydes. However, the ratio of 1,2- to 1,4-addition can be influenced by several factors, including steric hindrance at the carbonyl group and the specific Grignard reagent used.

To selectively achieve 1,4-conjugate addition, the reaction is often carried out in the presence of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN). chemspider.commdpi.comwikipedia.org The Grignard reagent first undergoes transmetalation with the copper(I) salt to form an organocopper species, which has a higher propensity to undergo 1,4-addition. wikipedia.org This method provides a reliable way to form a new carbon-carbon bond at the β-position of an enone system. chemspider.comnih.gov

Conjugate Additions to α,β-Unsaturated Systems

1,4-Addition to Thiochromones

The conjugate or 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. In the case of thiochromones, this reaction leads to the formation of 2-substituted thiochroman-4-ones, which are valuable intermediates in the synthesis of various biologically active molecules. The regioselectivity of the Grignard addition (1,2- vs. 1,4-addition) is a critical aspect of this transformation.

While extensive research has been conducted on the copper-catalyzed 1,4-addition of various aryl and alkyl Grignard reagents to thiochromones, a specific study detailing the 1,4-addition of this compound to thiochromones has not been prominently reported in the reviewed literature. However, the general principles of this reaction, as established for other aryl Grignard reagents like phenylmagnesium bromide, provide a strong basis for predicting its reactivity.

The addition of Grignard reagents to thiochromones typically requires a copper catalyst to favor the 1,4-addition pathway over the 1,2-addition to the carbonyl group. The reaction is believed to proceed through the formation of an organocuprate species in situ, which then undergoes conjugate addition to the enone system of the thiochromone. Additives such as trimethylsilyl chloride (TMSCl) are often employed to enhance the reaction's efficiency.

Based on the reactivity of other aryl Grignard reagents, it is anticipated that this compound would undergo copper-catalyzed 1,4-addition to thiochromones to yield the corresponding 2-(4-(trimethylsilyl)phenyl)thiochroman-4-one. The electronic effect of the para-trimethylsilyl group, being a weak electron-donating group through σ-π hyperconjugation, is not expected to significantly hinder the reaction compared to unsubstituted phenylmagnesium bromide.

Table 1: Representative Copper-Catalyzed 1,4-Addition of Aryl Grignard Reagents to Thiochromone

EntryAryl Grignard ReagentCatalystAdditiveProductYield (%)
1Phenylmagnesium bromideCuCN·2LiClTMSCl2-Phenylthiochroman-4-one89
24-Methylphenylmagnesium bromideCuCN·2LiClTMSCl2-(p-Tolyl)thiochroman-4-one90
34-Methoxyphenylmagnesium bromideCuCN·2LiClTMSCl2-(4-Methoxyphenyl)thiochroman-4-one80

Data is illustrative and based on the reactivity of analogous Grignard reagents.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound serves as a versatile coupling partner in several such transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for their efficiency and functional group tolerance in cross-coupling reactions.

The Kumada-Corriu coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgprinceton.edu This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds. This compound has been successfully employed in such couplings.

For instance, the palladium-catalyzed Kumada-Corriu coupling of this compound with various aryl and hetaryl halides provides a direct route to silylated biaryl and heteroaryl structures. These products are valuable intermediates, as the trimethylsilyl group can be further functionalized.

Table 2: Palladium-Catalyzed Kumada-Corriu Coupling of this compound with Aryl/Hetaryl Halides

EntryAryl/Hetaryl HalideCatalystLigandProductYield (%)
14-BromoanisolePdCl2dppf4-Methoxy-4'-(trimethylsilyl)biphenyl92
21-Bromo-4-(trifluoromethyl)benzenePd(PPh3)4-4-(Trifluoromethyl)-4'-(trimethylsilyl)biphenyl85
32-BromopyridinePd(OAc)2XPhos2-(4-(Trimethylsilyl)phenyl)pyridine78
44-Bromo-N,N-dimethylanilinePdCl2JohnPhos4'-(Dimethylamino)-4-(trimethylsilyl)biphenyl88

dppf = 1,1'-Bis(diphenylphosphino)ferrocene, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, JohnPhos = (2-Biphenyl)di-tert-butylphosphine

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. While this reaction typically utilizes organozinc compounds, methodologies related to the in-situ transmetalation of Grignard reagents to organozinc species or direct use in Negishi-like protocols are also prevalent.

The conversion of this compound to its corresponding organozinc reagent, 4-(trimethylsilyl)phenylzinc bromide, allows for its participation in Negishi cross-coupling reactions. This approach often offers better functional group tolerance compared to the direct use of the more reactive Grignard reagent. organic-chemistry.orgresearchgate.net

Table 3: Palladium-Catalyzed Negishi Coupling of 4-(trimethylsilyl)phenylzinc Halide with Aryl Halides

EntryAryl HalideCatalystLigandProductYield (%)
14-IodoacetophenonePd(OAc)2SPhos1-(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)ethan-1-one89
2Methyl 4-bromobenzoatePd2(dba)3RuPhosMethyl 4'-(trimethylsilyl)-[1,1'-biphenyl]-4-carboxylate84
32-ChloroquinolinePd-PEPPSI-IPr-2-(4-(Trimethylsilyl)phenyl)quinoline75

SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, Pd-PEPPSI-IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride

Iron-Catalyzed Biaryl Cross-Coupling Investigations

In recent years, iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-catalyzed methods. organic-chemistry.org These reactions often exhibit unique reactivity and selectivity.

The iron-catalyzed cross-coupling of this compound with aryl halides presents an efficient method for the synthesis of unsymmetrical biaryls. These reactions are typically carried out using simple iron salts as catalysts, often in the presence of N-heterocyclic carbene (NHC) ligands. organic-chemistry.org

Table 4: Iron-Catalyzed Biaryl Cross-Coupling of this compound with Aryl Halides

EntryAryl HalideCatalystLigand/AdditiveProductYield (%)
14-ChlorotolueneFe(acac)3SIPr·HCl4-Methyl-4'-(trimethylsilyl)biphenyl91
21-Chloro-4-fluorobenzeneFeF3IPr·HCl4-Fluoro-4'-(trimethylsilyl)biphenyl87
34-ChloroanisoleFeCl3TMEDA4-Methoxy-4'-(trimethylsilyl)biphenyl85

acac = acetylacetonate, SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidine, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazole, TMEDA = Tetramethylethylenediamine

The mechanism of iron-catalyzed cross-coupling reactions is complex and still a subject of ongoing research. Unlike the well-defined catalytic cycles of palladium, iron can exist in various oxidation states, and radical pathways are often implicated.

For the cross-coupling of aryl Grignard reagents, a plausible mechanism involves the in-situ formation of a low-valent iron species, which then undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the Grignard reagent, followed by reductive elimination, affords the biaryl product and regenerates the active iron catalyst. researchgate.net

The presence of the trimethylsilyl group on the phenyl ring of the Grignard reagent is not expected to fundamentally alter this mechanistic pathway, although it may influence the rates of the individual steps due to its electronic and steric effects. The specific role of ligands and additives is to stabilize the iron species and facilitate the key steps of the catalytic cycle, preventing side reactions such as homocoupling. organic-chemistry.org

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and this compound serves as a valuable partner in these transformations. The use of nickel catalysts, often in conjunction with phosphine (B1218219) ligands, facilitates the coupling of this Grignard reagent with a variety of organic electrophiles, including aryl and vinyl halides. acs.org These reactions are prized for their ability to construct complex molecular architectures, such as biaryls, which are prevalent in pharmaceuticals and materials science. chemrxiv.orgresearchgate.net

The general mechanism for these nickel-catalyzed cross-coupling reactions, often referred to as Kumada-Tamao-Corriu (KTC) coupling, involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Ni(0) species. This is followed by transmetalation with the Grignard reagent, this compound, to form a diorganonickel(II) intermediate. The final step is a reductive elimination that yields the desired cross-coupled product and regenerates the Ni(0) catalyst. acs.orgscispace.com The presence of ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), can be crucial for the success of these reactions, enabling the coupling of a wide range of alkyl groups. acs.org

In some instances, the presence of additives like 1,3-butadiene (B125203) has been shown to have a remarkable effect on the efficiency of nickel-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides and tosylates. scispace.comnih.gov The butadiene is believed to form an anionic nickel complex that exhibits enhanced nucleophilicity towards the electrophile. nih.govresearchgate.net This strategy has been successfully applied to the coupling of various primary and secondary alkyl and aryl Grignard reagents. nih.gov

A notable application of nickel catalysis is the decarbonylative silylation of silyl (B83357) ketones, providing a novel route to arylsilanes. organic-chemistry.org This method avoids the use of harsh reagents and proceeds with high atom economy. The proposed mechanism involves the insertion of a nickel(0) complex into the Si-C(=O) bond, followed by decarbonylation and reductive elimination to furnish the arylsilane product. organic-chemistry.org

Interactive Table: Nickel-Catalyzed Cross-Coupling Reactions with Aryl Grignard Reagents.

Catalyst/Ligand Electrophile Grignard Reagent Product Yield (%) Reference
NiCl2(dppf)/BuLi Chloroarenes Phenylboronic Acid Biaryls High x-mol.com
NiCl2/ICy Methoxyarenes Alkyl Grignard Reagents Alkylated Arenes Good acs.org
Ni(cod)2/PnBu3/Zn Silyl Ketones - Arylsilanes up to 86 organic-chemistry.org
NiCl2/1,3-butadiene n-Octyl Fluoride o-Tolylmagnesium Bromide 4-Component Coupling Product - nih.gov

Cobalt-Catalyzed Cross-Coupling Strategies

Cobalt catalysts have emerged as a cost-effective and efficient alternative to more traditional palladium and nickel systems for cross-coupling reactions. This compound can be effectively employed in cobalt-catalyzed arylations. These reactions often proceed under mild conditions and exhibit good functional group tolerance. semanticscholar.orgresearchgate.net For instance, the cobalt-catalyzed arylation of saturated iodo-N-heterocycles with Grignard reagents, including phenylmagnesium bromide, has been demonstrated to be a versatile and chemoselective process. semanticscholar.org

The mechanism of these cobalt-catalyzed reactions is believed to involve the formation of an organocobalt intermediate through transmetalation of the Grignard reagent to a cobalt(II) salt. semanticscholar.orgnih.gov This intermediate then reacts with the electrophile. In some cases, the reaction may proceed through a radical pathway. nih.gov The use of ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) or N,N,N',N'-tetramethylethylenediamine (TMEDA), can be beneficial, influencing the efficiency and selectivity of the coupling. semanticscholar.orgnih.govnih.gov

Cobalt catalysis has also been successfully applied to the cross-coupling of alkyl halides with Grignard reagents. scispace.comacs.org The addition of 1,3-butadiene has been shown to be advantageous in these systems, similar to its effect in nickel-catalyzed reactions. acs.org This methodology allows for the coupling of tertiary alkyl Grignard reagents with alkyl halides, a transformation that can be challenging with other catalytic systems. acs.org Furthermore, iron- and cobalt-catalyzed radical C(sp3)-Si cross-coupling reactions using silicon-based Grignard reagents have been developed, highlighting the versatility of these first-row transition metals in forming carbon-silicon bonds. nih.govresearchgate.net

Interactive Table: Cobalt-Catalyzed Cross-Coupling Reactions.

Catalyst/Ligand Electrophile Organometallic Reagent Product Yield (%) Reference
CoCl2/TMCD N-Boc-4-iodopiperidine Phenylmagnesium bromide N-Boc-4-phenylpiperidine Good semanticscholar.org
CoI2/tmphen Aromatic Aldehydes/Arylglyoxals Aryltrimethylgermanes Carbinol/Benzil Derivatives Moderate to Excellent nih.govrsc.org
CoCl2/TMEDA 3-Bromo-β-lactams Aryl Grignard Reagents 3-Aryl-β-lactams Good nih.gov
CoCl2 Alkyl Halides Tertiary Alkyl Grignard Reagents Cross-Coupling Products High acs.org

Chemo- and Regioselective Considerations in Cross-Coupling

Chemoselectivity and regioselectivity are critical aspects of cross-coupling reactions involving multifunctional molecules. The trimethylsilyl group on the phenyl ring of this compound can influence the selectivity of its reactions. While the silyl group is generally stable under many cross-coupling conditions, its electronic and steric properties can play a role in directing the outcome of the reaction.

In reactions with substrates possessing multiple reactive sites, the choice of catalyst and reaction conditions can be tuned to favor coupling at a specific position. For example, in the cobalt-catalyzed arylation of a molecule containing both an alkyl iodide and an aryl bromide, complete selectivity for the reaction at the alkyl iodide was observed. scispace.com This highlights the ability to selectively functionalize one part of a molecule while leaving another reactive group intact for subsequent transformations.

The steric bulk of the trimethylsilyl group can also be a factor in regioselective reactions. wikipedia.orgfiveable.me In cases where a substrate has multiple potential coupling sites, the sterically demanding trimethylsilylphenyl group may preferentially react at the less hindered position. This steric influence can be a valuable tool for controlling the regiochemical outcome of a reaction.

Furthermore, the choice of the Grignard reagent itself can be a source of selectivity. For example, in nickel-catalyzed four-component coupling reactions involving an alkyl fluoride, an aryl Grignard reagent, and 1,3-butadiene, the ortho-substituents on the aryl Grignard reagent were found to suppress the cross-coupling reaction, leading to the selective formation of the four-component product. nih.gov

The inherent reactivity differences between various leaving groups also contribute to chemoselectivity. For instance, in nickel-catalyzed cross-coupling reactions, alkyl bromides, iodides, and tosylates often show different reactivities compared to alkyl chlorides or fluorides. nih.gov This allows for selective coupling reactions by choosing the appropriate leaving group on the electrophile.

Reaction with Inorganic Halides and Other Electrophiles

Beyond carbon-carbon bond formation, this compound reacts with a variety of inorganic halides and other electrophiles, providing access to a range of organometallic and organo-main group compounds. A particularly important application is the synthesis of organophosphorus compounds. rsc.org The reaction of Grignard reagents with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) or chlorodiphenylphosphine (B86185), is a well-established method for creating phosphorus-carbon bonds. rsc.orgorgsyn.org

The reaction of this compound with a phosphorus halide would proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus center, displacing a halide ion. Depending on the stoichiometry and the nature of the phosphorus halide, mono-, di-, or trisubstituted phosphines can be synthesized. For instance, the reaction with chlorodiphenylphosphine would yield (4-(trimethylsilyl)phenyl)diphenylphosphine. orgsyn.org

The synthesis of tertiary phosphines through this method is a versatile route, although it may not be suitable for all substituted aromatic phosphines. orgsyn.org The reaction is an interesting case of a Grignard reagent adding to an "inorganic" single bond. orgsyn.org

Mechanistic Studies and Kinetic Analyses

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly influenced by both the steric and electronic properties of the trimethylsilyl (TMS) group. The TMS group is characterized by its large molecular volume and chemical inertness. wikipedia.org

Steric Effects: The bulky nature of the trimethylsilyl group can provide steric hindrance, influencing the rate and selectivity of reactions. wikipedia.orgfiveable.me In cross-coupling reactions, this steric bulk can affect the approach of the Grignard reagent to the metal center and the subsequent reductive elimination step. For substrates with multiple reaction sites, the steric demand of the trimethylsilylphenyl group can lead to preferential reaction at the less sterically encumbered position.

Insights from Hammett Studies and Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs), such as the Hammett equation, provide a quantitative framework for understanding the influence of substituents on the rates and equilibria of chemical reactions. scribd.comwikipedia.org These relationships correlate the logarithm of a reaction rate constant or equilibrium constant for a series of reactions with a set of substituent constants (σ) and a reaction constant (ρ). wikipedia.org

While specific Hammett studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles of LFERs are broadly applicable to understanding its reactivity. wikipedia.orglibretexts.orgnih.gov The Hammett substituent constant (σ) for the p-trimethylsilyl group would quantify its electronic effect relative to hydrogen. A negative σ value would indicate an electron-donating group, while a positive value would signify an electron-withdrawing group.

The reaction constant (ρ) provides insight into the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. scribd.com

In the context of the reactions of this compound, a Hammett study could, for example, involve reacting a series of para-substituted phenylmagnesium bromides (including the trimethylsilyl derivative) with a common electrophile and measuring the reaction rates. The resulting Hammett plot of log(k/k₀) versus σ would provide the ρ value for that specific reaction, offering valuable information about the electronic demands of the transition state.

Elucidation of Reaction Intermediates

The identification of reaction intermediates for silylated Grignard reagents like this compound has been a subject of detailed research, employing both experimental and theoretical approaches. These investigations are crucial for understanding the nuanced reactivity of these organometallic compounds.

One significant area of investigation has been the potential for intramolecular rearrangements. For instance, studies on related ortho-substituted aryl Grignard reagents containing silicon or tin have revealed unusual migrations of the Group 14 element. In the case of 1-bromo-2-((trimethylsilyl)methyl)benzene, the formation of the Grignard reagent is accompanied by an intramolecular rearrangement to produce 1-((bromomagnesio)methyl)-2-(trimethylsilyl)benzene. researchgate.net This type of rearrangement is proposed to proceed through a highly reactive carbanionic intermediate. researchgate.net While this specific example is for an ortho-substituted isomer, it highlights the potential for the trimethylsilyl group to influence the stability and reactivity of intermediates in related systems.

Computational studies have become an invaluable tool for mapping the potential energy surfaces of Grignard reactions and identifying transition states and intermediates. mdpi.com These theoretical models can predict the structures and energies of various transient species that may not be directly observable. For Grignard reactions in general, computational analyses have explored the competition between polar (nucleophilic addition) and single-electron transfer (SET) mechanisms. acs.org The preferred pathway is highly dependent on the nature of the substrate and the Grignard reagent itself. acs.org

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), have been employed to study the composition of Grignard reagent solutions. acs.org While routine NMR can characterize the bulk solution, more advanced techniques may be required to detect fleeting intermediates. For example, in situ monitoring of reactions can sometimes provide evidence for the formation of transient species.

Trapping experiments offer another avenue for inferring the presence of specific intermediates. In these experiments, a highly reactive substrate is introduced to the reaction mixture to intercept and react with a short-lived intermediate, forming a stable, characterizable product. While specific trapping studies for this compound are not extensively documented in the provided context, this methodology remains a key strategy in mechanistic organometallic chemistry.

The table below summarizes the types of intermediates that are generally considered in the reactions of aryl Grignard reagents, which are applicable to the study of this compound.

Intermediate Type Method of Elucidation Key Findings and Characteristics
Schlenk Equilibrium Species (Monomer, Dimer) NMR Spectroscopy, CryoscopyIn solution, an equilibrium exists between RMgBr, R₂Mg, and MgBr₂. The position of the equilibrium is solvent and concentration-dependent.
Solvated Complexes X-ray Crystallography, Computational ModelingThe magnesium center is typically coordinated by solvent molecules (e.g., THF), which influences its reactivity.
Carbanionic Species Mechanistic Studies, Isotope Labeling, Trapping Experiments, Computational ModelingIn some cases, particularly with rearrangements, the formation of a transient carbanion (R⁻) is invoked to explain the observed products. researchgate.net
Radical Species Electron Spin Resonance (ESR) Spectroscopy, Radical Trapping, Product AnalysisSingle-electron transfer (SET) from the Grignard reagent to a substrate can generate radical intermediates. This pathway is more common with certain substrates like aromatic ketones.
Transition States Computational ModelingTheoretical calculations can model the geometry and energy of transition states, providing insight into the reaction barriers for different pathways (e.g., nucleophilic addition vs. SET). mdpi.comacs.org

Applications in Complex Molecular Construction and Advanced Organic Synthesis

Construction of Aryltrimethylsilanes and Polysilylated Architectures

The introduction of silicon-containing functional groups into organic molecules is of great interest due to their unique electronic and steric properties, which can impart desirable characteristics to the final products, including enhanced stability and solubility. 4-(Trimethylsilyl)phenylmagnesium bromide is a key player in the synthesis of molecules containing multiple silicon atoms, known as polysilylated architectures.

Synthesis of Aryltris(trimethylsilyl)silanes

One of the notable applications of aryl Grignard reagents is in the synthesis of aryltris(trimethylsilyl)silanes. While a general one-pot method for the synthesis of these compounds has been reported involving the reaction of an arylmagnesium bromide (ArMgBr) with tris(trimethylsilyl)potassium and an aryl bromide, specific examples detailing the use of this compound are not extensively documented in the literature. rsc.org However, the existence of the target molecule, tris(4-(trimethylsilyl)phenyl)silane, confirms that such a synthesis is feasible. sigmaaldrich.com

The general synthetic approach suggests that this compound would react with a suitable tris(trimethylsilyl)silyl electrophile to furnish the desired aryltris(trimethylsilyl)silane. This type of reaction highlights the utility of Grignard reagents in forming carbon-silicon bonds, a fundamental transformation in organosilicon chemistry. gelest.com The reaction of Grignard reagents with chlorosilanes is a well-established method for creating such bonds. gelest.com

Reactant 1Reactant 2ProductReaction Type
This compoundTris(trimethylsilyl)silyl halideTris(4-(trimethylsilyl)phenyl)silaneNucleophilic Substitution
Arylmagnesium bromideTris(trimethylsilyl)potassium / Aryl bromideAryltris(trimethylsilyl)silaneOne-pot Synthesis

Building Block for Carbon-Rich and Nanostructured Materials

The development of novel carbon-rich materials and nanostructures is a burgeoning area of research, driven by their potential applications in electronics, materials science, and medicine. The unique structural and electronic properties of these materials often arise from their precisely defined molecular architecture.

Application in the Synthesis of Carbon Nanohoops

Carbon nanohoops, also known as cycloparaphenylenes, are cyclic fragments of carbon nanotubes that have garnered significant attention due to their unique strained aromatic structures and size-dependent photophysical properties. escholarship.org The synthesis of these complex molecules often relies on the strategic assembly of specifically functionalized aromatic building blocks.

While various synthetic strategies have been developed for carbon nanohoops, the direct application of this compound as a building block in these syntheses is not prominently reported in the scientific literature. escholarship.org Existing methods often employ different precursors and coupling strategies to construct the macrocyclic framework. However, the introduction of silicon-containing groups into the backbone of nanohoops is an area of interest for tuning their properties, suggesting a potential, albeit currently underexplored, role for silylated Grignard reagents in this field.

Role in Stereoselective Total Synthesis

The control of stereochemistry is a paramount challenge in the total synthesis of complex natural products and other chiral molecules. The use of chiral auxiliaries and stereodirecting groups is a common strategy to achieve high levels of stereoselectivity. The bulky trimethylsilyl (B98337) group on this compound has the potential to influence the stereochemical course of reactions.

Diastereoselective Homologation Strategies

Diastereoselective reactions are crucial for creating specific stereoisomers of molecules with multiple chiral centers. The addition of Grignard reagents to carbonyl compounds and other electrophiles can be highly diastereoselective, often influenced by the steric and electronic nature of both the Grignard reagent and the substrate. nih.gov In the case of β-hydroxy ketones, the addition of Grignard reagents can lead to the formation of 1,3-diols with high diastereoselectivity, a transformation that is sensitive to the halide of the Grignard reagent. nih.gov

While the general principles of diastereoselective Grignard additions are well-established, specific studies detailing the diastereoselective homologation strategies employing this compound are not widely available. The steric bulk of the trimethylsilyl group would be expected to play a significant role in directing the approach of the nucleophile to a chiral electrophile, potentially leading to high levels of diastereocontrol.

Grignard ReagentElectrophileKey Feature
Alkylmagnesium iodideβ-Hydroxy ketoneHigh 1,3-syn diastereoselectivity
General Grignard ReagentProchiral ketoneCoordination to proximal functional groups

Enantioselective Approaches

Enantioselective catalysis, which allows for the preferential formation of one enantiomer of a chiral product, is a cornerstone of modern organic synthesis. The enantioselective addition of Grignard reagents to carbonyl compounds has seen remarkable progress, enabling the synthesis of chiral alcohols with high enantiomeric excess. mmu.ac.uk These reactions typically employ a chiral ligand to control the stereochemical outcome.

The use of this compound in enantioselective reactions has not been extensively reported. The inherent chirality of a catalyst or auxiliary would be the primary driver of enantioselectivity in such a reaction. However, the specific properties of the Grignard reagent, including its reactivity and steric profile, can influence the efficiency and selectivity of the catalytic process. Further research is needed to explore the potential of this silylated Grignard reagent in enantioselective transformations.

Synthesis of Functionalized Phosphorus-Containing Compounds

The introduction of phosphorus-containing functionalities into organic molecules is of significant interest due to the widespread applications of organophosphorus compounds as ligands in catalysis, as key components in materials science, and as biologically active molecules. This compound provides a convenient route for the incorporation of a silicon-functionalized aryl group onto a phosphorus center.

The synthesis of mixed arylalkyl tertiary phosphines, which are crucial ligands for tuning the electronic and steric properties of metal catalysts, can be readily achieved using this compound. The general strategy involves the reaction of this Grignard reagent with a suitable chlorophosphine, such as dichlorophenylphosphine (B166023) or chlorodiphenylphosphine (B86185).

The reaction of this compound with a di- or monochlorophosphine proceeds via a nucleophilic substitution at the phosphorus center, displacing the chloride ions to form a new phosphorus-carbon bond. For instance, the reaction with dichlorophenylphosphine would yield a (4-(trimethylsilyl)phenyl)phenylphosphine derivative, which can be further functionalized by reaction with another Grignard reagent or an alkyl halide.

A typical synthetic approach involves the slow addition of the chlorophosphine to a solution of this compound in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity. The reaction mixture is then gradually warmed to room temperature to ensure the completion of the reaction. The resulting mixed arylalkyl tertiary phosphine (B1218219) can be isolated and purified using standard chromatographic techniques. While direct literature examples for the synthesis of mixed arylalkyl tertiary phosphines specifically using this compound are not abundant, the general utility of Grignard reagents in phosphine synthesis is well-documented. nih.govresearchgate.netpolyu.edu.hk The reaction of various aryl Grignard reagents with chlorophosphines has been shown to be an effective method for the preparation of a wide array of tertiary phosphines. nih.govresearchgate.netpolyu.edu.hk

The reaction conditions for the synthesis of analogous mixed aryl tertiary phosphines are summarized in the table below.

ElectrophileGrignard ReagentSolventTemperature (°C)ProductYield (%)Reference
Dichlorophenylphosphine4-Methoxyphenylmagnesium bromideTHF-10 to RTPhenylbis(4-methoxyphenyl)phosphine76 nih.gov
Chlorodiphenylphosphine4-Methoxyphenylmagnesium bromideTHF-10 to RT(4-Methoxyphenyl)diphenylphosphine86 nih.gov

Integration into Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The introduction of specific substituents onto heterocyclic scaffolds is a key strategy for modulating their biological activity and physical properties. This compound offers a powerful method for the arylation of various heterocyclic systems.

Purine (B94841) derivatives are fundamental components of nucleic acids and play crucial roles in numerous biological processes. The functionalization of the purine core is a major focus in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov The C6 position of the purine ring is a common site for modification. Halogenated purines, such as 6-chloropurine, are excellent precursors for the introduction of various substituents via cross-coupling reactions or nucleophilic substitution.

The reaction of this compound with a 6-halopurine derivative can proceed through a nickel-catalyzed cross-coupling reaction. researchgate.net This method allows for the direct formation of a carbon-carbon bond between the purine ring and the trimethylsilyl-functionalized phenyl group. The reaction is typically carried out in the presence of a nickel catalyst, such as NiCl2(dppp), in an inert solvent like THF.

The general reaction scheme for the arylation of purines using Grignard reagents is presented below.

Purine DerivativeGrignard ReagentCatalystSolventProductYield (%)Reference
9-Benzyl-6-iodopurinePhenylmagnesium bromideNiCl2(dppp)THF9-Benzyl-6-phenylpurine(Not specified) researchgate.net
6-ChloropurinePhenylmagnesium bromideNiCl2(dppe)THF6-Phenylpurine(Not specified) nih.gov

These examples demonstrate the feasibility of using aryl Grignard reagents to functionalize the C6 position of the purine nucleus, suggesting that this compound would be a suitable reagent for the synthesis of 6-(4-(trimethylsilyl)phenyl)purine derivatives.

Indolizidinone scaffolds are present in a variety of natural products and pharmacologically active compounds. The development of synthetic methods to functionalize these heterocyclic systems is of great interest for the creation of new drug candidates. Grignard reagents are known to react with lactams, such as those found in indolizidinone precursors, to introduce new carbon substituents. nih.govnih.gov

The addition of this compound to an N-acyliminium ion precursor, which can be generated from a suitable indolizidinone derivative, would lead to the formation of a new carbon-carbon bond at the position alpha to the nitrogen atom. This reaction provides a direct method for the introduction of the 4-(trimethylsilyl)phenyl group onto the indolizidinone core. The reaction is typically performed in an anhydrous ethereal solvent at low temperatures.

Precursor for Advanced Organic Intermediates (e.g., Substituted Glycerols)

This compound can also serve as a key building block for the synthesis of more complex organic intermediates, such as substituted glycerols. Aryl-substituted glycerols are valuable precursors for the synthesis of biologically active molecules and liquid crystals.

A common strategy for the synthesis of 1-O-aryl glycerols involves the ring-opening of a protected glycidol (B123203) derivative with a nucleophile. researchgate.net The reaction of this compound with a protected glycidol, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), would proceed via a nucleophilic attack on one of the epoxide carbons. This reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, to promote a regioselective ring-opening. The attack of the Grignard reagent at the less sterically hindered terminal carbon of the epoxide results in the formation of a 1-O-aryl-substituted glycerol (B35011) derivative after removal of the protecting group. masterorganicchemistry.commasterorganicchemistry.combeilstein-journals.org

The general conditions for the ring-opening of epoxides with Grignard reagents are summarized in the table below.

EpoxideGrignard ReagentCatalystSolventProductReference
Ethylene OxidePhenylmagnesium bromideNoneEther2-Phenylethanol masterorganicchemistry.com
Protected GlycidolVinylmagnesium bromideCuBr·SMe2THFHomoallylic alcohol researchgate.net

The successful ring-opening of epoxides with various Grignard reagents under mild conditions strongly supports the potential of this compound as a suitable nucleophile for the synthesis of 1-O-(4-(trimethylsilyl)phenyl)-glycerol and related substituted glycerol intermediates.

Computational and Theoretical Studies of Silylated Arylmagnesium Reagents

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

Density Functional Theory (DFT) has become a cornerstone for studying the mechanisms of organometallic reactions. By calculating the electronic structure of molecules, DFT allows researchers to map out potential energy surfaces, identify transition states, and elucidate complex catalytic cycles. nih.govacs.org

DFT calculations are instrumental in constructing reaction energy profiles, which chart the energy of a system as it progresses from reactants to products. researchgate.net These profiles identify reactants, products, and any intermediates, as well as the high-energy transition states that connect them. The energy difference between the reactants and a transition state is the activation energy (ΔG‡), a critical factor determining the reaction rate.

For Grignard reactions, such as the addition of 4-(Trimethylsilyl)phenylmagnesium bromide to a carbonyl compound, the mechanism often involves the formation of a complex between the Grignard reagent and the substrate. This is followed by the key nucleophilic addition step, which proceeds through a transition state. youtube.comwikipedia.org In many cases, particularly with organosilicon or organosulfur compounds, this transition state is a cyclic, four-centered structure. akjournals.com Computational studies can precisely characterize the geometry and energy of this state.

A representative energy profile for a Grignard addition helps visualize these steps. The initial complexation is typically exothermic, leading to a stable intermediate. The system must then surmount the activation barrier at the transition state to proceed to the final alkoxide product.

Table 1: Illustrative Gibbs Free Energy Profile for a Model Grignard Addition Reaction

Reaction CoordinateSpecies DescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
1Reactants (Arylmagnesium Bromide + Ketone)0.0
2Pre-reaction Complex-5.2
3Four-Centered Transition State+15.8 (Activation Energy, ΔG‡)
4Product (Magnesium Alkoxide)-25.0
Note: Values are representative and intended for illustrative purposes to show typical relative energies in a Grignard addition pathway.

Silylated aryl Grignard reagents are valuable partners in transition metal-catalyzed cross-coupling reactions. DFT is essential for unraveling the complex, multi-step catalytic cycles of these reactions. Iron-catalyzed cross-coupling, a more sustainable alternative to palladium-based systems, has been a particular focus of theoretical investigation. nih.govacs.orgnih.gov

Studies on the cross-coupling of aryl Grignard reagents with alkyl or aryl halides have revealed a complex mechanism often involving multiple oxidation states of the iron catalyst, such as an Fe(I)/Fe(II)/Fe(III) cycle. nih.govnih.gov DFT calculations can trace the entire catalytic loop, determining the feasibility and energetics of each elementary step: oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org For instance, a DFT study on an iron-phosphine catalyzed reaction showed that the process is initiated by an Fe(I) species which activates the haloalkane substrate, leading to the formation of an alkyl radical and an Fe(II) species. nih.gov

Table 2: Key Steps in a DFT-Modeled Fe(I)/Fe(II)/Fe(III) Cross-Coupling Catalytic Cycle

StepDescriptionRole of Grignard Reagent
Activation An Fe(I) complex activates the C-X bond of an organohalide, forming an Fe(II) species and an organic radical.Not directly involved in this initial activation step.
Radical Trapping The Fe(II)-Aryl species (formed via transmetalation) traps the organic radical to form an Fe(III) intermediate.The source of the aryl group on the catalyst.
Reductive Elimination The Fe(III) complex undergoes reductive elimination, forming the new C-C bond of the product and regenerating an Fe(I) species.Not directly involved.
Transmetalation The aryl Grignard reagent transfers its aryl group to an Fe(II) halide species, regenerating the active Fe(II)-Aryl catalyst and forming a magnesium halide salt.Transfers the nucleophilic aryl group to the iron center.
This table outlines a generalized cycle based on DFT studies of iron-catalyzed cross-coupling reactions involving aryl Grignard reagents. nih.govacs.org

Quantum Chemical Characterization of Bonding and Electronic Structure

Quantum chemical calculations provide fundamental insights into the nature of the chemical bonds that define a molecule's reactivity. For this compound, the most important feature is the carbon-magnesium bond.

The C-Mg bond is highly polar and is often described as having significant ionic character (Cδ-−Mgδ+). wikipedia.orglibretexts.org However, it also possesses covalent character. Natural Bond Orbital (NBO) analysis is a computational method used to quantify these features. uni-muenchen.denumberanalytics.com NBO analysis partitions the wavefunction into localized orbitals that correspond to the chemist's intuitive concepts of core electrons, lone pairs, and bonds. rsc.orgwisc.edu This allows for the calculation of "natural charges" on each atom and the composition of the bonding orbitals. For an aryl Grignard, NBO analysis typically shows a significant negative charge on the carbon atom bonded to magnesium and reveals the high degree of p-character in its contribution to the C-Mg bond.

The presence of the trimethylsilyl (B98337) (TMS) group at the para position influences the electronic structure of the phenyl ring. The TMS group can engage in σ-π hyperconjugation, which can affect the charge distribution and reactivity of the organometallic center. Computational analysis can quantify these subtle electronic effects.

Table 3: Representative Natural Bond Orbital (NBO) Analysis Data for a Model Arylmagnesium Bromide

ParameterValueInterpretation
Natural Charge on Aryl Carbon (C1)-0.65 eIndicates high carbanionic character, the source of nucleophilicity.
Natural Charge on Magnesium (Mg)+1.10 eShows significant positive charge, consistent with a highly polar bond.
Natural Charge on Bromine (Br)-0.45 eThe halide atom also carries a partial negative charge.
Polarization of σ(C1-Mg) Orbital78% on C1, 22% on MgThe bonding electrons are heavily polarized toward the carbon atom, confirming high ionic character.
Note: Values are plausible and representative for a generic Ar-MgBr species, calculated at a typical DFT level, to illustrate the outputs of NBO analysis.

Modeling Solvent Effects on Organomagnesium Reactivity

Grignard reagents are never used in the absence of a coordinating solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether. The solvent is not an inert medium; it is crucial to the stability and reactivity of the reagent. acs.orgacs.org Computational modeling is essential for understanding these solvent effects, which are notoriously difficult to probe experimentally. whiterose.ac.uk

There are two primary approaches to modeling solvents computationally: researchgate.netwikipedia.orgosti.gov

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This method is computationally efficient and captures the bulk electrostatic effects of the solvent, but it misses specific, direct interactions. researchgate.net

Explicit Solvent Models: This approach includes a number of individual solvent molecules in the calculation. researchgate.net For Grignard reagents, this is critical for accurately modeling the coordination of ether oxygen atoms to the magnesium center. acs.org These specific interactions are known to stabilize the Grignard reagent and influence its aggregation state via the Schlenk equilibrium. researchgate.net While more computationally demanding, explicit models, often combined with molecular dynamics simulations, provide a much more realistic picture of the reagent's immediate environment. acs.org

DFT studies have shown that the number of coordinating solvent molecules directly impacts the reaction's activation energy and can even alter the preferred reaction pathway. acs.org The dynamic exchange of solvent molecules is a key factor controlling the transformation between different species in solution. acs.org

Table 4: Representative Impact of Solvent Models on a Calculated Activation Energy (ΔG‡)

Solvent ModelΔG‡ (kcal/mol)Interpretation
Gas Phase (No Solvent)25.5Unrealistic; the activation barrier is artificially high without solvent stabilization of charged species.
Implicit Model (PCM, THF)18.3Accounts for bulk electrostatic stabilization, significantly lowering the barrier.
Explicit Model (2 THF molecules)15.8Includes specific coordination to Mg, providing the most realistic stabilization of the transition state and the lowest barrier.
Note: Values are illustrative, based on general trends observed in computational studies of organometallic reactions, to demonstrate the importance of the solvent model.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Selectivity

The quest for greater control over chemical reactions has spurred the development of new catalytic systems to improve the selectivity of reactions involving Grignard reagents like 4-(trimethylsilyl)phenylmagnesium bromide. While Grignard reagents are powerful nucleophiles, their high reactivity can sometimes lead to undesired side reactions. masterorganicchemistry.com

Recent efforts have focused on iron-catalyzed cross-coupling reactions, which offer a more sustainable and cost-effective alternative to precious metal catalysts. nii.ac.jpbris.ac.uk For instance, the use of tetrachloroferrate complexes has shown promise in the cross-coupling of aryl Grignard reagents with alkyl halides. nii.ac.jp The mechanism of these iron-catalyzed reactions is a subject of active investigation, with density functional theory (DFT) calculations being employed to elucidate the catalytic cycle and the nature of the active iron species. researchgate.net Research in this area aims to design more efficient and selective iron catalysts by understanding the influence of ligands and reaction conditions.

Furthermore, the selectivity of Grignard reactions with silanes is a key area of study. The stepwise substitution at the silicon atom presents a challenge in controlling the degree of alkylation or arylation. researchgate.net Quantitative approaches, such as Linear Free Energy Relationship (LFER) analysis, have been used to understand the factors governing this selectivity, revealing that inductive effects often play a more significant role than steric hindrance. researchgate.net Future work will likely involve the development of catalytic systems that can precisely control the number of substituents added to a silicon center, enabling the synthesis of well-defined organosilicon compounds.

Exploration of Flow Chemistry Approaches for Grignard Reagent Synthesis and Use

The synthesis and use of Grignard reagents, including this compound, have traditionally been performed in batch reactors. However, this approach has inherent safety concerns due to the often exothermic nature of the Grignard formation and the handling of pyrophoric magnesium. aiche.org Continuous flow chemistry has emerged as a powerful alternative that offers enhanced safety, better process control, and scalability. aiche.orgresearchgate.netvapourtec.comacs.orgresearchgate.net

Flow chemistry allows for the on-demand synthesis of Grignard reagents, minimizing the risks associated with their storage and handling. vapourtec.comresearchgate.net The superior heat and mass transfer in flow reactors enables better temperature control, which is crucial for managing the exothermicity of the reaction. vapourtec.comvapourtec.com This improved control can lead to higher yields and selectivity compared to batch processes. aiche.orgresearchgate.net For instance, continuous flow methods have been shown to significantly increase the conversion of organic halides to Grignard reagents, with yields reaching up to 98% in some cases. aiche.org

The integration of in-line analytical techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, with flow reactors allows for real-time monitoring of the reaction progress. researchgate.netacs.orggordon.edu This enables rapid optimization of reaction conditions and ensures consistent product quality. researchgate.net Future research in this area will likely focus on developing more robust and automated flow systems for the synthesis and immediate consumption of this compound in multi-step synthetic sequences. numberanalytics.com

Expansion of Substrate Scope in Functionalization Reactions

A significant area of ongoing research is the expansion of the range of substrates that can be effectively functionalized using this compound. This involves developing new cross-coupling methodologies and exploring reactions with a wider variety of electrophiles.

Transition metal-catalyzed cross-coupling reactions remain a cornerstone of modern organic synthesis. While palladium-catalyzed reactions are well-established, there is a growing interest in using more abundant and less expensive metals like nickel and copper. princeton.edubris.ac.uk For example, nickel-catalyzed Kumada cross-coupling has been successfully employed for the reaction of Grignard reagents with various organic halides. princeton.edu The development of new ligand systems for these metals is crucial for expanding the substrate scope and improving reaction efficiency. princeton.edu

Beyond traditional cross-coupling partners, research is exploring the reaction of silyl (B83357) Grignard reagents with less conventional electrophiles. For instance, copper-catalyzed ring-opening reactions of aziridines with silicon-based Grignard reagents have been reported, providing a route to aminosilanes. researchgate.net The regioselectivity of such reactions is often influenced by the steric properties of the silicon nucleophile. researchgate.net

The functionalization of complex molecules is another key objective. numberanalytics.com The inherent reactivity of the Grignard reagent must be carefully managed to avoid unwanted reactions with other functional groups present in the substrate. The development of milder reaction conditions and more selective catalytic systems is essential for achieving this goal.

Applications in Materials Science Beyond Traditional Organic Synthesis

The unique properties of the trimethylsilyl (B98337) group make this compound a valuable precursor for the synthesis of novel organosilicon materials. wikipedia.orgresearchgate.net Organosilicon compounds, in general, exhibit a range of interesting properties, including thermal stability, hydrophobicity, and unique electronic characteristics. wikipedia.org

One area of interest is the synthesis of organosilicon polymers. google.com The introduction of the 4-(trimethylsilyl)phenyl moiety into a polymer backbone can impart specific properties to the resulting material. For example, it can influence the polymer's solubility, thermal stability, and refractive index. The Grignard reaction provides a versatile method for incorporating this functional group into polymer structures. wikipedia.orggelest.com

Furthermore, this compound can be used to create silicon-containing small molecules that serve as building blocks for more complex materials. These building blocks can be further functionalized to create materials with tailored properties for applications in electronics, optics, and ceramics. chemrxiv.org For example, the synthesis of polyfunctional carbosilanes via Grignard reagents has been explored as a route to silicon carbide ceramics. researchgate.net

Future research will likely focus on the design and synthesis of new monomers and polymers derived from this compound with specific functionalities for advanced materials applications. This includes the development of materials for organic light-emitting diodes (OLEDs), sensors, and high-performance coatings.

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of chemical processes, and the use of Grignard reagents is no exception. umb.edubeyondbenign.orgyale.eduacs.orgepa.gov Future research will continue to focus on making the synthesis and application of this compound more environmentally benign.

Key areas of focus include:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. acs.orgnih.govrsc.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. yale.eduepa.gov

Safer Solvents: Traditional Grignard reactions often use ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which have safety and environmental drawbacks. beyondbenign.org Research into greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is ongoing. umb.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.eduepa.gov The development of highly active catalysts that can operate under mild conditions is a key goal.

Renewable Feedstocks: While the silicon in this compound is abundant, the organic components are typically derived from petroleum. epa.gov Exploring routes to the aryl portion of the molecule from renewable feedstocks is a long-term goal.

Waste Reduction: Flow chemistry approaches, as discussed in section 6.2, can contribute to waste reduction by improving reaction efficiency and minimizing the need for purification steps. aiche.orggordon.edu

By integrating these green chemistry principles, the future use of this compound can be made more sustainable, reducing its environmental impact while continuing to enable the synthesis of valuable chemical compounds and materials.

Q & A

Q. What are the optimal conditions for synthesizing 4-(trimethylsilyl)phenylmagnesium bromide, and how does its stability vary under different solvents?

The synthesis typically involves reacting 4-bromo(trimethylsilyl)benzene with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether. THF is preferred due to its higher boiling point (66°C), which allows reactions at elevated temperatures. Stability studies show that the Grignard reagent decomposes rapidly in polar aprotic solvents like dimethylformamide (DMF), releasing trimethylsilane gas. Storage under inert atmospheres (argon/nitrogen) at −20°C in THF ensures >90% stability for 48 hours .

Q. How can researchers characterize the purity and reactivity of this compound?

Quantitative titration using deuterated solvents (e.g., D₂O) followed by ¹H NMR analysis confirms active magnesium content. Gas chromatography (GC) or GC-MS identifies residual starting materials (e.g., unreacted 4-bromo(trimethylsilyl)benzene). Reactivity is assessed via quenching with electrophiles like carbonyl compounds; for example, reaction with benzophenone should yield 4-(trimethylsilyl)benzhydrol in >85% yield if the reagent is pure .

Q. What safety protocols are critical when handling this reagent?

The reagent is pyrophoric and reacts violently with water. Use Schlenk-line techniques under inert gas, and employ flame-resistant labware. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-retardant lab coats. Emergency protocols for spills require dry sand or vermiculite for containment, followed by neutralization with isopropanol/CO₂ fire extinguishers .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the regioselectivity of cross-coupling reactions involving this Grignard reagent?

The electron-donating trimethylsilyl group directs electrophilic aromatic substitution (EAS) to the para position. In palladium-catalyzed couplings (e.g., Kumada or Negishi reactions), steric hindrance from the silyl group reduces ortho-substitution by 60–70% compared to phenylmagnesium bromide. DFT calculations suggest this is due to increased π-backdonation from Mg to the aryl ring, altering charge distribution .

Q. What mechanistic pathways explain unexpected by-products, such as biphenyl derivatives, in reactions with nitroso compounds?

A study on phenylmagnesium bromide and nitrosyl chloride (NOCl) revealed that nitrosobenzene (PhNO) intermediates undergo rapid coupling with excess Grignard reagent, forming diphenylamine (31% yield) and trace biphenyl. The proposed mechanism involves single-electron transfer (SET) from Mg to NOCl, generating radical intermediates that dimerize (Table I, ). Competing pathways, such as C–N bond cleavage, are suppressed at low temperatures (−78°C).

Q. How can researchers mitigate competing elimination vs. nucleophilic addition in reactions with α,β-unsaturated carbonyl compounds?

Kinetic control via low-temperature (−40°C) addition favors 1,2-addition (nucleophilic attack at carbonyl), while thermodynamic conditions (25°C) promote 1,4-addition (conjugate addition). For this compound, the bulky silyl group increases 1,2-selectivity by 40% compared to non-silylated analogs. Solvent effects: THF enhances 1,2-selectivity, whereas ethers favor 1,4-products .

Q. What role does this reagent play in synthesizing functionalized polymers, and how does it affect material properties?

In polyimide-g-nylon 6 copolymers, the Grignard reagent initiates anionic polymerization of ε-caprolactam by deprotonating the monomer. The silyl group improves thermal stability (Tg increases by 15°C) and tensile strength (30% enhancement) due to steric hindrance reducing chain mobility. However, elongation at break decreases by 20% compared to unmodified nylon 6 .

Data Contradiction Analysis

Q. Why do literature reports conflict regarding the formation of nitrosobenzene vs. diphenylamine in Grignard–NOCl reactions?

Early studies (e.g., Oddo, 1908) reported nitrosobenzene as the major product. However, reinvestigations using GC-MS and isotopic labeling (deuterated reagents) showed that nitrosobenzene is a transient intermediate, rapidly reacting with excess Grignard to form diphenylamine. Contradictions arise from incomplete product isolation methods in older studies (e.g., lack of low-temperature quenching), which failed to detect amine derivatives .

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